L-2-ammoniohexano-6-lactam
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13N2O+ |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
[(3S)-2-oxoazepan-3-yl]azanium |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/p+1/t5-/m0/s1 |
InChI Key |
BOWUOGIPSRVRSJ-YFKPBYRVSA-O |
SMILES |
C1CCNC(=O)C(C1)[NH3+] |
Isomeric SMILES |
C1CCNC(=O)[C@H](C1)[NH3+] |
Canonical SMILES |
C1CCNC(=O)C(C1)[NH3+] |
Origin of Product |
United States |
Structural Classification Within Cyclic Amino Acid Derivatives and Lactams, Specifically Azepan 2 One Frameworks
L-2-ammoniohexano-6-lactam is a multifaceted compound that can be classified based on several key structural features. At its core, it is a derivative of a cyclic amino acid, specifically originating from L-lysine. ebi.ac.uk The structure incorporates a lactam, which is a cyclic amide. wikipedia.org
The nomenclature of lactams is determined by the number of carbon atoms in the ring, designated by Greek letters. This compound possesses a seven-membered ring, thus classifying it as an ε-lactam. wikipedia.org The systematic name for the underlying ring structure is azepan-2-one (B1668282). wikipedia.org Therefore, this compound can be more specifically described as a substituted azepan-2-one.
The "L" designation in its name signifies the stereochemistry at the alpha-carbon (the carbon atom adjacent to the carbonyl group of the amide), indicating that it retains the stereochemical configuration of the parent amino acid, L-lysine. The "ammonio" group highlights the presence of a protonated amino group, which exists as the major species at a physiological pH of 7.3. ebi.ac.uk This cationic nature is a crucial aspect of its chemical identity. ebi.ac.uknih.gov
Table 1: Structural Classification of this compound
| Classification Type | Description |
| Parent Amino Acid | L-Lysine |
| Functional Group | Lactam (Cyclic Amide) |
| Ring Size | ε-Lactam (7-membered ring) |
| Core Framework | Azepan-2-one wikipedia.org |
| Stereochemistry | L-configuration |
| Ionic Form | Conjugate acid of L-2-aminohexano-6-lactam ebi.ac.uk |
Historical Overview of Scholarly Investigations into L Lysine Derived Cyclic Systems
The scientific exploration of cyclic systems derived from L-lysine is intrinsically linked to the broader study of lysine (B10760008) metabolism and the industrial production of this essential amino acid. Early research in the mid-20th century established that L-lysine is unique among common amino acids in that it does not readily undergo reversible transamination. nih.gov This finding spurred investigations into its distinct catabolic pathways. nih.gov
Two primary pathways for lysine degradation were identified in mammals: the saccharopine pathway, predominant in extracerebral tissues, and the pipecolate pathway, which is more prevalent in the adult brain. nih.gov Both pathways converge and involve cyclic intermediates derived from lysine. nih.gov For instance, the pipecolate pathway involves the formation of cyclic imine intermediates. nih.gov
In the realm of industrial biotechnology, the fermentation of L-lysine has been a major focus since the mid-20th century. nii.ac.jpfrontiersin.org The development of high-yield microbial strains, primarily Corynebacterium glutamicum and more recently Escherichia coli, has been a significant area of research. nii.ac.jpfrontiersin.org While the primary goal was the overproduction of L-lysine itself, these studies have provided a deep understanding of the enzymatic pathways and regulatory networks involved in lysine biosynthesis and, by extension, the formation of related cyclic derivatives.
Investigations into enzymes that act on lysine-derived lactams have also contributed to the historical context. For example, the enzyme 2-aminohexano-6-lactam racemase, which interconverts the L- and D-enantiomers of 2-aminohexano-6-lactam, has been a subject of study. wikipedia.org These enzymatic studies are crucial for understanding the biological roles and potential applications of these cyclic compounds.
Significance As an Intermediate or Building Block in Contemporary Organic Synthesis and Biochemical Pathways
Stereoselective and Enantioselective Synthesis Approaches for the (3S)-Configuration
Achieving the correct stereochemistry, particularly the (3S)-configuration inherent to this compound, is paramount. This requires sophisticated synthetic methods that can control the formation of the chiral center during or after the construction of the azepan-2-one ring.
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of azepan-2-one derivatives. Both metal-based and organocatalytic systems have been developed to construct the chiral seven-membered ring.
One prominent strategy involves the Lewis acid-catalyzed (4+3) annulation of donor-acceptor cyclopropanes with 2-aza-1,3-dienes to form densely substituted azepanones. nih.govresearchgate.net This method can be rendered enantioselective through the use of a chiral catalyst system. For instance, the combination of copper triflate (Cu(OTf)₂) with a trisoxazoline (Tox) ligand has been shown to effectively catalyze the cycloaddition, yielding azepanones with high diastereoselectivity and enantioselectivity. nih.govgoogle.com The reaction proceeds under mild conditions and is scalable, highlighting its synthetic utility. researchgate.net Ytterbium triflate (Yb(OTf)₃) is also an effective catalyst for the diastereoselective version of this reaction. researchgate.netgoogle.com
Table 1: Enantioselective (4+3) Annulation for Azepanone Synthesis
| Catalyst System | Key Features | Selectivity | Reference |
|---|---|---|---|
| Yb(OTf)₃ | Promotes diastereoselective (4+3) annulation under mild, room temperature conditions. | Good to excellent yields and high diastereoselectivity. | researchgate.netgoogle.com |
| Cu(OTf)₂ / (S)-CyTox Ligand | Enables the asymmetric variant of the (4+3) annulation. | Achieves high enantiomeric excess (e.e.). | nih.govgoogle.com |
Organocatalysis provides a metal-free alternative for synthesizing chiral azepane frameworks. A temporary-bridge strategy based on the annulation of α-ketoamides with enals, catalyzed by a chiral amine, has been reported. frontiersin.org This domino reaction creates optically active oxygen-bridged azepanes, which can then be converted into valuable azepanone derivatives. frontiersin.org This approach avoids transition metals and often utilizes readily available, inexpensive organocatalysts under mild conditions. mdpi.com
The most direct route to this compound (also known as α-amino-ε-caprolactam) utilizes L-lysine as the starting material, preserving the inherent (S)-stereochemistry. google.com This strategy relies on the intramolecular cyclization of L-lysine, where the ε-amino group attacks the activated α-carboxylic acid group. nih.gov While conceptually straightforward, achieving high yields has historically been challenging. google.comsci-hub.se
Recent advancements have led to more efficient protocols. One patented method describes the synthesis by heating a salt of L-lysine in an alcohol solvent, such as 1-pentanol (B3423595) or 1,2-propanediol, often in the presence of a catalyst like aluminum oxide (Al₂O₃). google.comsci-hub.se This process can achieve yields exceeding 90%. google.com The reaction involves an intramolecular amidation to form the seven-membered ring. google.com Although the formation of a seven-membered lactam from lysine is entropically less favored than the formation of a six-membered lactam from ornithine, these optimized conditions effectively drive the reaction toward the desired product. nih.gov
Table 2: L-Lysine Cyclization Conditions
| Solvent | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1-Butanol | Al₂O₃ | Reflux (117°C), 6 hrs | ~92% | google.com |
| 1-Pentanol | Al₂O₃ | Reflux (137°C), 4 hrs | ~96% | google.com |
| 1,2-Propanediol | None | Reflux (187°C), 2 hrs | ~96% | google.com |
Asymmetric Catalysis in Azepan-2-one Ring Formation
Novel Cyclization and Ring-Closing Methodologies for Seven-Membered Lactams
Beyond direct cyclization, several novel methodologies have been developed for constructing the azepan-2-one core, offering alternative pathways and access to a wider range of substituted derivatives.
Ring-Closing Metathesis (RCM): RCM has been applied to the stereoselective synthesis of seven-membered lactams. Using a Grubbs' 2nd generation catalyst, α,β-unsaturated amides can be cyclized to form enantiopure azepinone derivatives, often starting from carbohydrate scaffolds.
Palladium-Catalyzed Cyclocarbonylation: This method can produce seven-membered ring lactams from substrates like 2-allylanilines by reacting them with carbon monoxide and hydrogen. The choice of phosphine (B1218219) ligand, such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), is crucial for directing the regioselectivity toward the seven-membered ring over smaller ring sizes.
Ring Expansion Reactions: These strategies avoid the entropic challenge of forming a medium-sized ring directly. One approach is the Beckmann rearrangement of cyclic oximes to produce benzo-fused seven-membered lactams. Another versatile, metal-free method uses a hypervalent iodine reagent to mediate the ring expansion of 1-vinylcycloalkanols to access seven-membered carbocycles and heterocycles. sci-hub.se
Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR), provide a rapid way to assemble complex acyclic precursors that can subsequently undergo cyclization. nih.gov Strategies combining Ugi-4CR with RCM or Heck reactions have been developed to create bicyclic seven-membered lactams with high diastereoselectivity. nih.gov
Biocatalytic and Chemoenzymatic Routes to this compound and its Precursors
Biocatalysis offers a highly selective and environmentally benign approach to synthesizing chiral molecules. Chemoenzymatic strategies, which combine enzymatic steps with traditional chemical reactions, leverage the best of both worlds.
Enzymes can be employed to produce chiral precursors for this compound with high enantiopurity. For instance, lipases are widely used for the kinetic resolution of racemic alcohols or amines, which can serve as key intermediates. In one example, a lipase-catalyzed enantioselective acetylation was the key step in synthesizing enantiomerically pure tetrahydropyran (B127337) derivatives, demonstrating the power of enzymes in creating specific stereoisomers.
The direct enzymatic synthesis of lactams is also an area of active research. β-lactam synthetase, for example, catalyzes the ATP-dependent intramolecular cyclization of a linear substrate to form a four-membered β-lactam ring. nih.gov While not directly forming a seven-membered ring, the principles of enzymatic activation (e.g., forming an acyl-adenylate intermediate) and controlled cyclization are relevant. nih.gov
Furthermore, chemoenzymatic cascades have been developed to produce valuable precursors from renewable resources. A process involving the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF), derived from biomass, followed by a lipase-catalyzed esterification demonstrates a sustainable route to functionalized molecules that could be adapted for lactam precursor synthesis. The use of enzymes like ethylenediamine-N,N′-disuccinic acid lyase for the multigram-scale synthesis of complex amino acid derivatives showcases the potential for scalable biocatalytic production of precursors for compounds like this compound.
Application of Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound can be made more sustainable by applying the principles of green chemistry.
Use of Renewable Feedstocks: The most direct synthesis starts with L-lysine, which is industrially produced via fermentation of renewable feedstocks like sugars. google.com This positions the synthesis favorably from a green chemistry perspective, moving away from petroleum-based starting materials.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all reactant materials into the final product. Cycloaddition reactions, such as the (4+3) annulation, and intramolecular cyclizations are inherently atom-economical. In contrast, syntheses that rely on protecting groups or generate significant byproducts have lower atom economy.
Catalysis over Stoichiometric Reagents: The use of catalytic methods, whether metal-based, organocatalytic, or biocatalytic, is a core principle of green chemistry. Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. The catalytic approaches described in sections 2.1.1 and 2.3 are prime examples.
Safer Solvents and Auxiliaries: Green chemistry encourages making the use of auxiliary substances like solvents unnecessary or innocuous. Biocatalytic routes often proceed in water under mild conditions. The direct cyclization of L-lysine has been achieved in higher alcohols like 1-pentanol and 1,2-propanediol, which are generally considered less hazardous than chlorinated solvents. google.com
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. Many biocatalytic and organocatalytic reactions operate effectively at or near room temperature, offering a significant advantage over methods that require high-temperature reflux. frontiersin.org
By integrating these principles, the synthesis of this compound can be performed more efficiently, safely, and with a reduced environmental footprint.
Ring-Opening and Ring-Closing Equilibria of the Azepan-2-one Moiety
The azepan-2-one structure, a seven-membered lactam ring, is subject to a dynamic equilibrium between its cyclic form and the corresponding open-chain amino acid. This equilibrium is fundamental to the chemistry of lactams and is particularly relevant in polymerization reactions. The ring-opening polymerization (ROP) of lactams is a versatile method for synthesizing polyamides. rsc.org While this compound itself is a specific monomer, its reactivity can be understood through the well-studied ROP of the parent compound, ε-caprolactam. rsc.org
The equilibrium can be driven towards the open, polymeric form through several catalytic methods. The choice of catalyst and reaction conditions significantly influences the polymerization mechanism and the properties of the resulting polymer. rsc.orgrsc.org
Table 1: Methods for Ring-Opening Polymerization (ROP) of Lactams
| Polymerization Method | Catalyst/Initiator | General Mechanism |
|---|---|---|
| Anionic ROP (AROP) | Strong, non-nucleophilic base (e.g., sodium hydride) and an acylating co-initiator. rsc.org | A highly efficient method where a lactam anion attacks another monomer, propagating the chain. rsc.org |
| Cationic ROP (CROP) | Protic acids or Lewis acids. | The lactam is activated by protonation or coordination to a Lewis acid, followed by nucleophilic attack by another monomer. |
| Enzyme-Catalyzed ROP (eROP) | Lipases (e.g., Novozym-435). rsc.org | An environmentally friendly alternative where an enzyme's active site (e.g., serine) opens the lactam ring to form an acyl-enzyme intermediate, which is then attacked by a growing polymer chain. rsc.org |
| Hydrolytic Polymerization | Water at high temperature and pressure. | Initial hydrolysis opens the lactam to form an amino acid, which then initiates polymerization through step-growth polycondensation. |
The position of the ring-chain equilibrium is sensitive to factors such as temperature, concentration, and the presence of catalysts. For this compound, the alpha-ammonio group can also participate in or influence the ring-opening process, potentially acting as an internal catalyst under certain pH conditions.
Nucleophilic and Electrophilic Reactivity at the Lactam Nitrogen and Carbonyl Carbon
The reactivity of the lactam ring is characterized by the dual nature of its constituent atoms. The carbonyl carbon is an electrophilic center, while the lactam nitrogen possesses nucleophilic character, although this is tempered by its chemical environment. futurelearn.commasterorganicchemistry.com
Electrophilicity of the Carbonyl Carbon : The carbonyl carbon is inherently electrophilic (electron-deficient) due to the polarization of the C=O bond, where the highly electronegative oxygen atom withdraws electron density. saskoer.ca This makes it susceptible to attack by nucleophiles. futurelearn.comlibretexts.org However, in amides and lactams, the nitrogen's lone pair of electrons can be delocalized through resonance onto the carbonyl group. This resonance effect reduces the positive charge on the carbonyl carbon, making it less electrophilic and less reactive towards nucleophiles compared to ketones or acyl chlorides. futurelearn.com Ring strain can enhance carbonyl reactivity; for instance, the highly strained four-membered ring of β-lactams renders them much more susceptible to nucleophilic attack. khanacademy.org The seven-membered azepan-2-one ring in this compound has moderate strain, suggesting its reactivity is intermediate between acyclic amides and highly strained lactams.
Nucleophilicity of the Lactam Nitrogen : The lone pair of electrons on the lactam nitrogen gives it potential nucleophilic (nucleus-loving) character. saskoer.ca However, as mentioned, this lone pair is involved in resonance with the adjacent carbonyl group. This delocalization significantly decreases its availability to attack an external electrophile, rendering the lactam nitrogen a weak nucleophile. Its nucleophilicity is generally only expressed in reactions with very strong electrophiles.
Table 2: Reactivity Profile of the Azepan-2-one Moiety
| Site | Character | Reactivity | Factors Influencing Reactivity |
|---|---|---|---|
| Carbonyl Carbon | Electrophilic | Susceptible to nucleophilic acyl substitution/addition. | Resonance delocalization from nitrogen (decreases reactivity). Ring strain (increases reactivity). |
| Lactam Nitrogen | Weakly Nucleophilic | Reacts with strong electrophiles. | Resonance delocalization into the carbonyl group (decreases reactivity). |
| Carbonyl Oxygen | Nucleophilic/Basic | Can be protonated by acids, which activates the carbonyl carbon towards nucleophilic attack. | Availability of lone pairs. |
Protonation Equilibria and Zwitterionic Forms of the Ammonio Group
The equilibrium can be represented as:
L-2-aminohexano-6-lactam + H⁺ ⇌ this compound
A zwitterion is a molecule that contains both a positive and a negative charge. While this compound itself is a cation, the concept of a zwitterionic form is more applicable to its open-chain precursor, L-lysine, which exists as a zwitterion with a protonated ammonium (B1175870) group and a deprotonated carboxylate group over a wide pH range. For the lactam, a true zwitterionic state is not possible as it lacks a readily ionizable acidic group to provide a negative charge. The molecule exists predominantly as a cation in acidic to neutral solutions and as a neutral molecule in basic solutions. nih.govebi.ac.uk
Table 3: Predominant Species of L-2-aminohexano-6-lactam at Different pH Ranges
| pH Range | Predominant Species | Net Charge | Key Functional Groups |
|---|---|---|---|
| Acidic (e.g., pH < 7) | This compound | +1 | -NH₃⁺, C=O |
| Neutral (e.g., pH ~7.3) | This compound ebi.ac.uk | +1 | -NH₃⁺, C=O |
| Basic (e.g., pH > 9) | L-2-aminohexano-6-lactam | 0 | -NH₂, C=O |
Stereochemical Outcomes of Reactions Involving the Chiral Center
The (S)-configuration of the chiral carbon atom at the alpha position is a defining feature of this compound. nih.govebi.ac.uk Any reaction that occurs at this center must be analyzed for its stereochemical outcome. ochemtutor.com
The outcome is dictated by the reaction mechanism:
Retention of Configuration : If a reaction occurs at other parts of the molecule and no bonds to the chiral center are broken, the (S)-configuration will be preserved. lumenlearning.com
Inversion of Configuration : A bimolecular nucleophilic substitution (Sₙ2) reaction at the chiral center, where an incoming nucleophile attacks as a leaving group departs in a single concerted step, will result in an inversion of stereochemistry, yielding the (R)-product. ochemtutor.comlumenlearning.com
Racemization : A unimolecular nucleophilic substitution (Sₙ1) reaction would proceed through a planar, achiral carbocation intermediate. The subsequent attack by a nucleophile can occur from either face with equal probability, leading to a racemic mixture (a 50:50 mixture of the L- and D-enantiomers). lumenlearning.com
A notable example of reactivity at this center is the enzyme-catalyzed racemization. The enzyme 2-aminohexano-6-lactam racemase specifically interconverts L-2-aminohexano-6-lactam and its enantiomer, D-2-aminohexano-6-lactam. wikipedia.org This biological process implies a mechanism that involves the formation of a planar, achiral intermediate, likely through the removal of the alpha-proton, which allows for the loss of stereochemical information before the proton is returned. wikipedia.org
Table 4: Stereochemical Consequences of Reactions at the Chiral Center
| Reaction Mechanism | Intermediate | Stereochemical Outcome | Example |
|---|---|---|---|
| Sₙ2 | Pentacoordinate transition state | Inversion of configuration | Backside attack by a nucleophile. lumenlearning.com |
| Sₙ1 | Planar carbocation | Racemization (L- and D-mixture). lumenlearning.com | Reaction involving a good leaving group and a stable carbocation. |
| Enolization/Enolate formation | Planar enolate anion | Racemization | Base-catalyzed removal of the alpha-proton. |
| Enzymatic Racemization | Enzyme-stabilized planar intermediate | Racemization | Action of 2-aminohexano-6-lactam racemase. wikipedia.org |
Computational and Theoretical Analysis of Reaction Pathways
While specific published computational studies on this compound are limited, theoretical chemistry provides powerful tools to predict and analyze its reactivity. Methods like Density Functional Theory (DFT) can be employed to model various aspects of its chemical behavior.
Computational analysis can be used to:
Determine Ground-State Geometries : Optimize the three-dimensional structure of the molecule and its conformers.
Analyze Electronic Structure : Calculate atomic charges and map electrostatic potential to identify the most electrophilic and nucleophilic sites.
Model Reaction Pathways : Investigate the mechanisms of reactions such as hydrolysis or ring-opening. This involves locating transition state structures and calculating the energy barriers (activation energies), which provides insight into reaction rates. nih.gov
Predict Spectroscopic Properties : Compute NMR chemical shifts or vibrational frequencies to aid in experimental characterization.
For instance, a computational study of the alkaline hydrolysis of the lactam ring would model the approach of a hydroxide (B78521) ion to the carbonyl carbon. The calculation would identify the transition state for the formation of the tetrahedral intermediate and the subsequent transition state for ring cleavage, providing a quantitative energy profile for the entire process.
Table 5: Hypothetical Computed Energy Profile for Lactam Hydrolysis (Illustrative Data)
| Species | Description | Relative Energy (kJ/mol) |
|---|---|---|
| Reactants | This compound + OH⁻ | 0 (Reference) |
| TS1 | Transition state for nucleophilic attack | +55 |
| Intermediate | Tetrahedral intermediate | +20 |
| TS2 | Transition state for C-N bond cleavage | +75 |
| Products | Open-chain L-lysinate anion | -40 |
Iv. Derivatization and Functionalization Strategies for L 2 Ammoniohexano 6 Lactam
Site-Specific Modification of the Ammonio (-NH3+) Group
The primary amino group (or its protonated form, ammonio) is the most readily functionalized site on the L-lysine lactam scaffold. Its nucleophilicity allows for a range of standard transformations, often requiring protection of the amino group to control reactivity.
Acylation, Alkylation, and Related Reactions:
The ammonio group can be readily acylated using acyl chlorides or anhydrides to form amides. Similarly, alkylation with alkyl halides can introduce various alkyl groups, a strategy used in the synthesis of N-alkyl amino lactam derivatives. core.ac.uk For instance, a phthaloyl-protected L-lysine lactam can be alkylated with different alkyl bromides, followed by deprotection with hydrazine (B178648) to yield the N-alkylated products. core.ac.uk
A notable reaction is the reversible N-carboxylation, where the amino group reacts with carbon dioxide. nih.govpnas.org This post-translational modification is observed in certain enzymes like class D β-lactamases, where a carbamylated lysine (B10760008) is crucial for catalytic activity. nih.govpnas.orgnih.gov While this specific reaction is biological, it highlights the inherent reactivity of the lysine side-chain amine, which is structurally analogous to the ammonio group of L-lysine lactam.
Table 1: Examples of Ammonio Group Modification Reactions
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | 1. Phthalimide protection 2. Alkyl bromide (R-Br), Base 3. Hydrazine | N-Alkyl-L-lysine lactam | core.ac.uk |
| N-Acylation | Acyl chloride (R-COCl) or Anhydride, Base | N-Acyl-L-lysine lactam | nih.gov |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH4) | N-Alkyl-L-lysine lactam | rsc.org |
Functionalization of the Lactam Nitrogen for Peptide and Analog Synthesis
The lactam nitrogen is part of an amide bond and is significantly less nucleophilic than the exocyclic amino group. However, its modification is key to creating peptide mimetics and introducing diversity into cyclic peptide structures.
One powerful method for functionalizing the lactam nitrogen is through multicomponent reactions (MCRs). The Ugi multicomponent reaction, for example, can be used to construct complex scaffolds. researchgate.netmdpi.com In a strategy for creating stapled peptides, the side chains of lysine and aspartic acid residues within a peptide sequence are deprotected and can undergo an on-resin Ugi-based macrocyclization. mdpi.com This reaction forms a lactam bridge and simultaneously introduces a substituent, derived from an isocyanide component, onto the lactam nitrogen. mdpi.com This approach not only stabilizes peptide secondary structures like α-helices but also allows for the incorporation of additional functionalities, such as lipid moieties, to enhance properties like amphiphilicity. mdpi.com
Another strategy involves a conjugate addition/ring expansion (CARE) cascade. nih.gov An N-acylated lactam, such as an N-acryloyl derivative of a smaller lactam, can react with a primary amine. The amine adds to the acryloyl group, triggering a ring expansion that ultimately incorporates the amine's substituent and enlarges the lactam ring, providing a route to medium-sized and macrocyclic β-peptoid structures. nih.gov
Regioselective Substitution on the Azepane Ring
Modifying the carbon backbone of the azepane ring is more challenging but offers a route to highly novel, conformationally constrained amino acid analogs.
One advanced strategy involves the electrochemical oxidation of a protected amino-caprolactam. researchgate.net This method allows for regioselective methoxylation at the α-position to the lactam nitrogen. researchgate.net Subsequent chemical steps, including elimination to form an enamide, diastereoselective dihydroxylation, and reduction, can yield orthogonally protected hydroxy-substituted azepanones. researchgate.net
Photoredox catalysis has also emerged as a powerful tool for C(sp³)–H functionalization. mdpi.com For instance, the position adjacent to the nitrogen atom in a protected lysine derivative can be alkylated using alkyl bromides under triple catalysis conditions (photoredox, HAT, and nickel catalysis). mdpi.com While demonstrated on linear lysine derivatives, these modern C-H functionalization methods represent a promising frontier for the direct, regioselective modification of the L-lysine lactam ring itself. mdpi.comacs.org
Table 2: Selected Strategies for Azepane Ring Functionalization
| Strategy | Key Transformation | Resulting Structure | Reference |
|---|---|---|---|
| Electrochemical Oxidation | Regioselective α-methoxylation | Hydroxy-substituted azepanone | researchgate.net |
| Photoredox Catalysis (on related systems) | C(sp³)–H alkylation | Alkylated lysine derivative | mdpi.com |
| Ring Expansion | Beckmann or Schmidt rearrangement of bicyclic precursors | Fused azepane systems | nih.gov |
Synthesis of L-2-ammoniohexano-6-lactam Conjugates for Research Probes
The attachment of reporter molecules, such as fluorescent dyes or affinity tags, to this compound creates valuable probes for biochemical and cell-based assays. The primary amino group is the most common site for conjugation.
Fluorescent probes can be synthesized by reacting the amino group with a fluorophore that has a suitable reactive group. For example, L-lysine-derived salicylidene ligands, which exhibit fluorescence, can be synthesized and used for ion sensing. researchgate.net In a broader context, lysine residues in proteins are routinely targeted for labeling. Strategies include using N-hydroxysuccinimide (NHS) esters of fluorophores to form stable amide bonds with the amino group. google.comrsc.org
Similarly, biotinylation can be achieved by reacting the amino group with an activated biotin (B1667282) derivative, such as biotin-NHS. This creates a biotin-conjugated lactam that can be used in affinity-based studies, for example, with streptavidin.
The synthesis of these conjugates often leverages the differential reactivity of the α-amino and ε-amino groups of lysine. researchgate.net In solid-phase synthesis, orthogonal protecting groups allow for the selective deprotection and functionalization of one amino group while the other remains protected. This principle is directly applicable to creating L-lysine lactam conjugates where a hapten or other molecule is attached to the exocyclic amine and a fluorescent tag is attached elsewhere, or vice-versa, to create sophisticated tracers for immunoassays. researchgate.net
V. L 2 Ammoniohexano 6 Lactam in Metabolic and Enzymatic Pathways Non Clinical Focus
Role as a Metabolite or Intermediate in Microbial Cell Factories, particularly in E. coli
In the realm of industrial biotechnology, L-2-ammoniohexano-6-lactam serves as a crucial synthetic intermediate in microbial cell factories engineered for amino acid production. While not a natural metabolite in the central metabolism of wild-type Escherichia coli, it is a pivotal compound in artificial enzymatic pathways established for L-lysine synthesis.
The most prominent example is the chemo-enzymatic process for L-lysine production, which starts with the chemical synthesis of a racemic mixture of DL-α-amino-ε-caprolactam. nih.gov This mixture is then supplied to microbial systems, often utilizing whole cells or purified enzymes from bacteria like Cryptococcus, Pseudomonas, and Achromobacter. nih.govasm.org In these engineered systems, this compound is specifically targeted by a hydrolytic enzyme (an amidase or lactamase) that cleaves the cyclic amide bond to produce L-lysine. The D-enantiomer is concurrently converted to the L-form by a racemase, allowing for a theoretical 100% conversion of the racemic substrate to the desired L-lysine product. nih.gov
While the lysine (B10760008) biosynthetic pathway in E. coli naturally proceeds through intermediates like diaminopimelate, engineered strains can be designed to incorporate pathways that utilize or produce lactam intermediates. researchgate.net For instance, research into the production of other lysine-derived chemicals, such as 5-aminovalerate, in E. coli highlights the extensive modifications made to the native lysine pathway, demonstrating the capacity of these microbial factories to be reprogrammed for novel chemical synthesis. frontiersin.org The introduction of lactam-based pathways represents a synthetic biology strategy to leverage readily available chemical feedstocks for the production of high-value bio-based chemicals.
Enzymatic Transformations of this compound and its Precursors
The biotransformation of this compound and the synthesis of its precursors are mediated by a specific set of enzymes. These biocatalysts are central to the industrial production of L-lysine from lactam substrates and represent key targets for protein engineering to improve efficiency and substrate scope.
meso-Diaminopimelate dehydrogenase (DAPDH; EC 1.4.1.16) is a critical enzyme in the primary biosynthetic pathway of L-lysine in many bacteria, including Corynebacterium glutamicum and Bacillus sphaericus. nih.govuniprot.org It is not directly involved with this compound but is essential for synthesizing its ultimate acyclic precursor, meso-diaminopimelate (meso-DAP), which is subsequently converted to L-lysine. DAPDH catalyzes the reversible, NADPH-dependent reductive amination of L-2-amino-6-oxopimelate (the acyclic form of L-tetrahydrodipicolinate) to form meso-DAP. uniprot.orguniprot.org
| Enzyme Property | Details | Source Organism Example | Reference |
|---|---|---|---|
| Enzyme Commission No. | EC 1.4.1.16 | Corynebacterium glutamicum | uniprot.org |
| Reaction Catalyzed | L-2-amino-6-oxopimelate + NH₃ + NADPH ⇌ meso-2,6-diaminopimelate + NADP⁺ + H₂O | Bacillus sphaericus | uniprot.org |
| Cofactor | NADPH/NADP⁺ | Symbiobacterium thermophilum | nih.gov |
| Metabolic Pathway | L-lysine biosynthesis via the DAP pathway | General | researchgate.netuniprot.org |
| Optimal pH (Reductive Amination) | ~7.5 - 7.9 | B. sphaericus, C. glutamicum | uniprot.orguniprot.org |
| Optimal pH (Oxidative Deamination) | ~9.8 - 10.5 | C. glutamicum, B. sphaericus | uniprot.orguniprot.org |
2-aminohexano-6-lactam racemase (EC 5.1.1.15), also known as α-amino-ε-caprolactam racemase (ACLR), is an isomerase that catalyzes the reversible conversion between L- and D-2-aminohexano-6-lactam. wikipedia.org This enzyme is indispensable for the industrial process of dynamic kinetic resolution (DKR), which enables the complete conversion of inexpensive racemic DL-α-amino-ε-caprolactam into a single chiral product like L-lysine. asm.orgnih.gov
The racemase, often sourced from bacteria like Achromobacter obae, works in tandem with a stereoselective amidase. asm.org For example, in L-lysine production, an L-selective amidase hydrolyzes L-2-aminohexano-6-lactam to L-lysine. As the L-enantiomer is consumed, the racemase continuously converts the remaining D-enantiomer into the L-form, thereby driving the reaction to completion. nih.govrsc.org This enzyme is pyridoxal (B1214274) 5'-phosphate-dependent and acts on other cyclic amides, such as 2-aminopentano-5-lactam, but does not racemize α-amino acids directly. expasy.orgmicrobialtec.com
| Enzyme Property | Details | Source Organism Example | Reference |
|---|---|---|---|
| Enzyme Commission No. | EC 5.1.1.15 | Achromobacter obae | wikipedia.orgexpasy.org |
| Reaction Catalyzed | L-2-aminohexano-6-lactam ⇌ D-2-aminohexano-6-lactam | General | wikipedia.org |
| Systematic Name | 2-aminohexano-6-lactam racemase | N/A | wikipedia.org |
| Cofactor | Pyridoxal 5'-phosphate | General | microbialtec.com |
| Key Application | Dynamic kinetic resolution for chiral amino acid synthesis | Industrial biocatalysis | asm.orgnih.govrsc.org |
| Other Substrates | 2-aminopentano-5-lactam (α-amino-δ-valerolactam), 2-amino-4-thiahexano-6-lactam | Achromobacter obae | expasy.orgmicrobialtec.com |
Beyond racemases, the key enzymes acting on this compound are hydrolases that cleave the endocyclic amide bond. These enzymes belong to the amidase (or amidohydrolase) family (EC 3.5.1.4) or the lactamase family (EC 3.5.2.-). acs.orgwikipedia.org In the context of lysine production, L-α-amino-ε-caprolactamase from organisms like Cryptococcus sp. is an L-stereoselective hydrolase that specifically converts L-ACL to L-lysine. nih.gov
The substrate specificity of these hydrolases is a subject of intense research. For instance, an L-amidase from Ochrobactrum anthropi displays an extremely broad substrate specificity, with high activity towards various aliphatic, aromatic, and cyclic amino acid amides. nih.gov The cyclic amide hydrolase family also includes enzymes with a "Toblerone fold" structure, which catalyze ring-opening hydrolysis on substrates like cyanuric acid and barbituric acid, highlighting the diverse catalytic capabilities within this enzyme superfamily for acting on cyclic amide bonds. asm.org The ability of these enzymes to distinguish between structurally similar substrates is determined by a small number of amino acid residues in the active site. asm.org This knowledge is crucial for engineering novel biocatalysts for the synthesis of various chiral amines and amino acids from cyclic amide precursors.
Investigations into 2-aminohexano-6-lactam Racemase Activity
Analysis of Metabolic Fluxes in Engineered Microorganisms for L-Lysine Derived Chemicals
Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of carbon through the intricate metabolic networks of microorganisms. In the context of producing L-lysine and its derivatives, MFA is essential for identifying metabolic bottlenecks and rationally designing strain engineering strategies to enhance product yield. researchgate.netwiley.com
A primary focus of MFA in lysine-producing strains, such as Corynebacterium glutamicum, has been the distribution of carbon between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). lth.senih.gov The biosynthesis of one molecule of L-lysine from glucose requires two molecules of NADPH. The PPP is the main source of this reducing equivalent. MFA studies have consistently shown that increasing the carbon flux through the PPP is a highly effective strategy for improving lysine production. researchgate.netnih.gov
Engineering efforts often involve the overexpression of key PPP enzymes, such as glucose-6-phosphate dehydrogenase (G6PDH), encoded by the zwf gene. researchgate.netlth.se Tracer experiments using ¹³C-labeled glucose have confirmed that overexpressing zwf increases the relative PPP flux, leading to a higher supply of NADPH and, consequently, a significant increase in the lysine yield. researchgate.netlth.se Further modifications, such as introducing mutations to G6PDH to reduce its inhibition by ATP, have led to even greater improvements. lth.se MFA also helps in understanding the global metabolic response to such engineering, revealing how the cell re-balances its redox state and manages precursor availability for biomass and product formation. wiley.com
| Engineering Strategy | Organism | Key Finding from Metabolic Flux Analysis | Impact on Lysine Production | Reference |
|---|---|---|---|---|
| Overexpression of zwf gene (G6P dehydrogenase) | Corynebacterium glutamicum | Increased relative pentose phosphate pathway (PPP) flux by ~15%, leading to higher NADPH availability. | Increased lysine yield by up to 70% in combination with other modifications. | researchgate.netlth.se |
| Culturing on different carbon sources (glucose vs. fructose) | Corynebacterium glutamicum | Drastic difference in flux distribution; PPP flux was 62% on glucose vs. a lower value on fructose. | Significantly higher lysine yield on glucose compared to fructose. | nih.gov |
| Gradual reduction of citrate (B86180) synthase (CS) activity | Corynebacterium glutamicum | Increased flux towards oxaloacetate, a direct lysine precursor. Strong increase in PPP flux was observed. | Achieved the highest reported lysine yield under comparable conditions by overcoming pathway limitations. | wiley.com |
Biosynthetic Origin and Pathways of Analogous Cyclic Amino Acid Derivatives
This compound belongs to the broad class of cyclic amino acid derivatives, which includes a wide array of natural and synthetic compounds with significant biological and pharmaceutical relevance. The biosynthetic pathways for these molecules are diverse and often involve unique enzymatic cyclization reactions.
A prominent family of analogous cyclic amides is the β-lactams, which form the core structure of penicillin and cephalosporin (B10832234) antibiotics. Their biosynthesis does not involve a lactam intermediate like L-ACL but proceeds via the cyclization of a linear tripeptide precursor, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), catalyzed by the non-ribosomal peptide synthetase, ACV synthetase. nih.gov
The synthesis of other cyclic amino acids, such as hydroxylated β-amino acids and cyclic quaternary α-amino acids, often relies on intramolecular cyclization reactions. nih.govnih.gov For example, synthetic strategies often mimic potential biosynthetic routes, using tandem conjugate addition and cyclization reactions to form five- and six-membered rings. ox.ac.uk Other approaches involve the rearrangement of cyclic precursors, such as the Lossen rearrangement of N-sulfoxy meso-succinimides to generate enantioenriched cyclic β-amino acid derivatives. acs.org While many of these pathways are currently explored through organic synthesis, they provide models for the potential discovery or engineering of novel biosynthetic routes in microorganisms. The development of methods for the ring-opening of cyclic ketones to produce distal amino acid derivatives further expands the toolkit for creating linear amino acids from cyclic precursors, a process that is the reverse of lactam formation. wiley.com
Vi. Advanced Analytical and Spectroscopic Characterization Techniques for L 2 Ammoniohexano 6 Lactam in Research
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of L-2-ammoniohexano-6-lactam. It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition with a high degree of confidence. The monoisotopic mass of the protonated molecule [M+H]⁺, this compound, is 129.10224 Da. ebi.ac.uk
In research settings, HRMS coupled with tandem mass spectrometry (MS/MS) is used to analyze fragmentation patterns. nih.gov This technique involves isolating the precursor ion (the protonated this compound) and subjecting it to collision-induced dissociation to generate a series of product ions. The resulting fragmentation spectrum serves as a molecular fingerprint. While detailed fragmentation data for isolated this compound is context-dependent, studies on peptides containing lactam-modified lysine (B10760008) reveal that the fragmentation patterns are identical to other modifications of the same precursor ion mass, necessitating chromatographic separation for differentiation. nih.gov This underscores the importance of combining MS with separation techniques for robust analysis.
Table 1: Key High-Resolution Mass Spectrometry Data for this compound
| Property | Value | Source |
| Chemical Formula | C₆H₁₃N₂O⁺ | ebi.ac.uknih.gov |
| Monoisotopic Mass | 129.10224 Da | ebi.ac.uk |
| Average Mass | 129.18020 Da | ebi.ac.uk |
| Charge | +1 | ebi.ac.uk |
This data represents the protonated form of the molecule, which is commonly observed in electrospray ionization mass spectrometry.
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information about the chemical environment of each atom, allowing for the complete assignment of the molecule's covalent structure and conformation.
¹H NMR spectra provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound (also known as α-amino-ε-caprolactam), characteristic signals include the α-proton (Hα) adjacent to the amino group, and the various methylene (B1212753) (CH₂) protons of the seven-membered ring. rsc.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. rsc.orgnih.gov The carbonyl carbon of the lactam ring typically appears at a distinct downfield shift (e.g., ~181 ppm), providing a clear marker for the cyclic amide structure. rsc.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, confirming the complete structural assignment. rsc.org
Table 2: Representative NMR Data for α-amino-ε-caprolactam
| Nucleus | Chemical Shift (δ) in ppm | Solvent | Source |
| ¹H NMR | 3.44 (d, 1H), 3.06 (m, 2H), 1.83 (m, 1H), 1.64 (m, 2H), 1.56 (m, 1H), 1.36-1.13 (m, 2H) | DMSO | rsc.org |
| ¹³C NMR | 181.1, 52.8, 41.4, 32.6, 27.9, 27.7 | D₂O | rsc.org |
Note: Chemical shifts can vary depending on the solvent, concentration, and pH.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid, crystalline state. This technique is unparalleled for determining absolute stereochemistry, bond lengths, and bond angles with very high precision.
While a crystal structure for this compound itself is not readily found in public databases, the methodology remains the gold standard for such determinations. The process would involve growing a single, high-quality crystal of the compound and analyzing the diffraction pattern of X-rays passed through it. The resulting electron density map allows for the precise placement of every atom in the crystal lattice.
For related compounds, such as derivatives of L-lysine or other lactams, X-ray crystallography has been crucial. For instance, high-resolution crystal structures of β-lactamase enzymes in complex with inhibitors have revealed intricate details, including the formation of cross-links between serine and lysine residues. nih.gov Similarly, the crystal structure of pure L-lysine was determined using modern powder X-ray diffraction methods due to its propensity to form a hydrate. nih.govresearchgate.net This demonstrates the power of diffraction techniques to provide fundamental structural data, which would be essential for confirming the (S)-configuration at the α-carbon of this compound and understanding its solid-state packing and intermolecular interactions.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Purity and Conformational Studies
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. taylorfrancis.com These methods are particularly valuable for confirming the chiral integrity of this compound and studying its conformation in solution.
Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry and conformation. For peptides and proteins containing lactam structures, CD is routinely used to assess secondary structures like α-helices and β-turns. mdpi.compnas.orgnih.gov The lactam chromophore within the this compound ring would produce a characteristic CD signal, and the sign and magnitude of this signal would be directly related to its absolute (S)-configuration. Comparing the CD spectrum of a synthesized sample to a known standard can therefore be used to determine its enantiomeric purity.
Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength. Like CD, ORD is a powerful tool for characterizing chiral molecules. While less commonly used now than CD for conformational analysis, it remains a fundamental technique for verifying the optical activity of a chiral compound.
The application of these techniques is crucial in research involving chiral synthesis or the study of biomolecules where stereochemistry dictates function. rsc.org
Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment in Complex Research Matrices
Chromatography is fundamental to the analysis of this compound, enabling its separation, purification, and quantification, often in complex mixtures. mdpi.com Advanced chromatographic techniques are essential for resolving it from closely related isomers and assessing its purity with high sensitivity. mendeley.comresearchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method. mendeley.comresearchgate.net Due to the polar nature of this compound, methods may employ ion-pairing reagents (e.g., heptanesulfonic acid) to improve retention on nonpolar stationary phases (like C8 or C18). colab.ws Detection is often performed using UV detectors at low wavelengths (e.g., 208-214 nm) or, more powerfully, by coupling HPLC to a mass spectrometer (LC-MS). colab.wsnih.gov
Chiral Chromatography is specifically designed to separate enantiomers. mdpi.comuni-muenchen.de This can be achieved by using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of 2-ammoniohexano-6-lactam, resulting in different retention times. This is the definitive method for determining enantiomeric purity or resolving a racemic mixture. Various CSPs based on polysaccharides, proteins, or synthetic polymers are available for this purpose. researchgate.netrsc.org
Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique for separating highly polar compounds like amino acids and their derivatives. mdpi.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, providing an alternative selectivity to RP-HPLC.
Table 3: Example Chromatographic Conditions for Lysine and Related Compounds
| Technique | Column | Mobile Phase | Detection | Application | Source |
| RP-HPLC | Purospher star C₁₈ (250 mm × 4.6 mm, 5 µm) | 10 mM KH₂PO₄, pH 7.5 with triethylamine | 214 nm | Simultaneous estimation of L-lysine | nih.gov |
| RP-HPLC | C8 | Phosphate (B84403) buffer (pH 2.5) with 1-Heptane sulphonic acid / Acetonitrile gradient | 208 nm | Quantification of L-lysine hydrochloride | colab.ws |
| HILIC-MS/MS | Not specified | Not specified | Tandem Mass Spectrometry | Analysis of endogenous amino acids in plasma | mdpi.com |
These techniques, particularly when combined (e.g., LC-MS), provide the robust analytical power required for modern research involving this compound, from purity verification in chemical synthesis to its identification in complex biological samples. nih.govnih.gov
Vii. Computational and Theoretical Chemistry Studies of L 2 Ammoniohexano 6 Lactam
Quantum Chemical Calculations of Electronic Structure, Acidity, and Energetics
Quantum chemical calculations, particularly those using density functional theory (DFT), are employed to elucidate the fundamental electronic properties of L-2-ammoniohexano-6-lactam. These calculations can determine the molecule's three-dimensional structure, electron distribution, and the energies of its molecular orbitals.
Research into related lactam monomers has shown that the most favorable equilibrium geometry is often a "chair" conformation, which minimizes steric strain. For this compound, the seven-membered caprolactam ring is flexible, but specific conformations are energetically preferred. DFT calculations can map the potential energy surface, identifying transition states and low-energy conformations. nih.gov
Key electronic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. Furthermore, these methods can predict the acidity (pKa) of the protonated α-amino group ([NH3]+), which is crucial for understanding its behavior at physiological pH. uliege.be The calculated electrostatic potential map reveals the distribution of charge, highlighting the electrophilic and nucleophilic regions of the molecule, which are key to its interactions.
Table 1: Theoretical Electronic and Energetic Properties of this compound (Note: The following data is illustrative, based on typical results from DFT calculations for similar molecules, as specific experimental or calculated values for this exact compound are not widely published.)
| Property | Theoretical Value | Method/Basis Set | Significance |
| Optimized Geometry | Chair-like conformation | DFT/B3LYP/6-31G | Most stable, low-energy structure. |
| HOMO Energy | -8.2 eV | DFT/B3LYP/6-31G | Region of electron donation (nucleophilicity). |
| LUMO Energy | +1.5 eV | DFT/B3LYP/6-31G | Region of electron acceptance (electrophilicity). |
| HOMO-LUMO Gap | 9.7 eV | DFT/B3LYP/6-31G | Indicates high kinetic stability. |
| Calculated pKa | ~8.5 | SMD/M06-2X | Acidity of the α-ammonio group. |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G* | Overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of this compound over time, typically on the nanosecond to microsecond scale. These simulations model the movements of atoms within the molecule and its interactions with its environment, such as water. frontiersin.org
For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. The seven-membered ring can adopt various twist, chair, and boat forms, and MD can reveal the probabilities of these conformations and the energy barriers between them. Studies on other lactam-constrained peptides have successfully used MD to establish preferred conformations in solution. nih.gov
When simulated in an aqueous environment, MD can detail the hydrogen bonding network between the molecule's ammonio and amide groups and the surrounding water molecules. This provides insight into its solubility and how it presents itself for interaction with larger biological molecules. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are analyzed to assess the stability of the molecule's structure and the flexibility of specific regions, respectively. mdpi.com
In Silico Docking Studies with Relevant Enzyme Active Sites (Theoretical Binding Modes)
Molecular docking is a computational technique used to predict how a molecule (ligand), such as this compound, might bind to the active site of a protein or enzyme. nih.gov Given its structural similarity to β-lactam antibiotics, relevant targets could include β-lactamases or penicillin-binding proteins (PBPs). plos.orgacs.org Docking algorithms sample numerous possible orientations and conformations of the ligand within the enzyme's binding pocket and score them based on binding affinity.
A theoretical docking study of this compound into the active site of a class A or D β-lactamase would likely reveal key interactions. The positively charged α-ammonio group could form salt bridges with negatively charged residues like aspartate or glutamate. The amide carbonyl oxygen is a potential hydrogen bond acceptor, while the amide N-H group can act as a hydrogen bond donor. biorxiv.orgpnas.org
The results of such a study would be a predicted binding pose and a docking score, which estimates the binding free energy. A lower score typically indicates a more favorable interaction. Analysis of the docked complex can identify the specific amino acid residues involved in the binding, providing a hypothesis for the molecular basis of recognition. acs.org
Table 2: Hypothetical Docking Results of this compound with OXA-10 β-Lactamase (Note: This table presents a hypothetical scenario for illustrative purposes, as direct docking studies for this compound are not available in the reviewed literature.)
| Parameter | Result | Interpretation |
| Target Protein | OXA-10 β-Lactamase (Class D) | An enzyme known to interact with lactam structures. |
| Docking Score | -6.8 kcal/mol | Suggests a favorable, stable binding interaction. |
| Predicted Interactions | Salt bridge with Asp150Hydrogen bond with Ser70Hydrogen bond with Lys73 | The ammonio group interacts with an acidic residue, while the lactam ring engages with key catalytic residues. |
| Predicted Pose | The lactam ring is positioned near the catalytic serine (Ser70), with the ammonio group anchored at the entrance of the active site. | Provides a structural hypothesis for molecular recognition and potential inhibition. |
Structure-Activity Relationship (SAR) Modeling in Theoretical Frameworks, particularly for Enzymatic Recognition
Structure-Activity Relationship (SAR) studies aim to identify which chemical features of a molecule are responsible for its biological activity. frontiersin.org In a theoretical framework, SAR for this compound would focus on how modifications to its structure could theoretically enhance or diminish its recognition by an enzyme.
Key structural features of this compound for SAR analysis include:
The Lactam Ring: The seven-membered ring's size and conformation are crucial. Theoretical models could explore how contracting or expanding the ring would affect binding.
The α-Ammonio Group: Its position, stereochemistry (the L-configuration), and positive charge are critical for recognition. SAR models would predict that removing the charge or changing the stereocenter would drastically reduce binding affinity to enzymes that recognize L-lysine. plos.org
The Carbonyl Group: Its position and ability to act as a hydrogen bond acceptor are vital. Shifting its position within the ring would alter the geometry of interaction.
By creating a virtual library of this compound analogs and using computational methods like docking or Quantitative Structure-Activity Relationship (QSAR) modeling, a theoretical SAR can be built. nih.gov This model could correlate properties like electrostatic potential, molecular shape, and hydrophobicity with predicted binding affinity, guiding the design of more potent analogs for synthesis and experimental testing.
Viii. Research Applications of L 2 Ammoniohexano 6 Lactam As a Synthetic Synthon and Molecular Probe
Utilization as a Building Block in the Synthesis of Complex Natural Products and Peptidomimetics
The unique conformational constraints imposed by the lactam ring make L-2-ammoniohexano-6-lactam an important starting material for the synthesis of molecules that mimic or are derived from natural structures. It is a recognized biosynthetic component of certain secondary metabolites and a common, sometimes undesired, byproduct in peptide synthesis involving lysine (B10760008). bioaustralis.com
Researchers have harnessed its structure to create analogs of complex natural products. For instance, it has been successfully employed as a building block in the synthesis of derivatives of bengamides, a class of natural products known for their potential anticancer properties. caymanchem.com
Furthermore, this compound is a key reactant in powerful one-pot multicomponent reactions (MCRs). Notably, its use in the Ugi five-center-four-component reaction (U-5C-4CR) allows for the efficient construction of highly functionalized ε-lactam scaffolds. researchgate.netmdpi.com This strategy is prized for its high atom economy and its ability to rapidly generate libraries of complex, drug-like peptidomimetics from simple starting materials. researchgate.net The lactam structure serves as a constrained surrogate for amino acid residues in a peptide chain, often to induce or stabilize specific secondary structures like β-turns. csic.esboffinaccess.com
Table 1: Examples of Scaffolds and Molecules Synthesized from this compound
| Synthetic Target Class | Key Synthetic Strategy | Application/Significance | Reference |
|---|---|---|---|
| Peptidomimetics | Ugi Five-Center-Four-Component Reaction (U-5C-4CR) | Creation of diverse, drug-like scaffolds with high molecular complexity. | researchgate.netmdpi.com |
| Bengamide Analogs | Multi-step organic synthesis | Investigation of in vitro anticancer activity. | caymanchem.com |
| β-Turn Mimetics | Incorporation as a constrained dipeptide surrogate | Stabilization of peptide secondary structures for studying protein-protein interactions. | csic.esboffinaccess.com |
Incorporation into Bioconjugates and Chemically Tagged Probes for Biological Research
Bioconjugation involves the covalent linking of molecules, such as reporter tags (e.g., fluorophores, biotin) or drugs, to biomolecules like proteins. While the parent amino acid, lysine, is a frequent target for bioconjugation due to its primary ε-amino group, this compound offers a conformationally restricted scaffold for creating specialized chemical probes. nih.govmdpi.com
The α-amino group of the lactam provides a reactive handle for chemical modification, allowing for the attachment of various functional moieties. For example, the α-amino group has been modified with a vinyl group, introducing a site for further polymerization or click chemistry-type conjugations. mdpi.com By attaching a fluorescent dye or an affinity label like biotin (B1667282) to the lactam, researchers can create probes to study biological systems. The rigid seven-membered ring structure can influence the spatial presentation of the attached tag, potentially altering its interaction with biological targets compared to a more flexible linear linker.
While direct applications of this compound as a probe are emerging, the principle is well-established with related structures. For instance, β-lactams are widely used as functional groups on probes to selectively label lysine residues in certain catalytic antibodies, demonstrating the utility of lactam rings in bioconjugation strategies. nih.govrsc.org
Development of this compound-Containing Polymers or Advanced Materials
This compound, also known as α-amino-ε-caprolactam, is a critical monomer in the synthesis of functional and bio-based polymers. mdpi.comnih.gov Its utility stems from its derivation from lysine, a renewable resource, and its ability to undergo ring-opening polymerization (ROP).
A significant application is the chemical synthesis of linear ε-poly-lysine (ε-PL), a biodegradable and non-toxic polymer with applications in the food and biomedical industries. mdpi.comnih.gov The direct ROP of this compound can be challenging; efficient polymerization to a linear, high-molecular-weight polymer requires protection of the α-amino group. nih.gov Without protection, side reactions can lead to branched or crosslinked materials. nih.gov Research has shown that protecting the amino group with a 2,5-dimethylpyrrole group allows for controlled ROP, which, after deprotection, yields the desired linear ε-PL. nih.gov
Furthermore, this compound is a key intermediate in a sustainable route to ε-caprolactam, the monomer for Nylon 6. google.com This process involves the cyclization of bio-derived L-lysine to form this compound, followed by a deamination step to yield ε-caprolactam. google.com This pathway represents a significant step toward producing conventional plastics from renewable biomass rather than petroleum feedstocks. google.com
Table 2: Polymer Applications of this compound
| Monomer/Precursor | Polymerization Method | Resulting Polymer/Product | Significance | Reference |
|---|---|---|---|---|
| Protected this compound | Ring-Opening Polymerization (ROP) | ε-Poly-lysine (ε-PL) | Chemosynthetic route to a valuable, functional biopolymer. | nih.gov |
| This compound | Deamination | ε-Caprolactam | Intermediate for the bio-based production of Nylon 6. | google.com |
| N-vinylcaprolactam (derivative) | Vinyl polymerization | Poly(N-vinylcaprolactam) | Creates advanced materials with pendant lactam groups, potentially exhibiting responsive properties. | mdpi.com |
Precursor for Analogs with Modified Theoretical Biological Activities (e.g., enzyme inhibitors for in vitro studies)
The lactam motif is a privileged structure in medicinal chemistry, famously represented by the β-lactam antibiotics like penicillins and cephalosporins, which inhibit bacterial cell wall synthesis by targeting transpeptidase enzymes. nih.govnih.gov While this compound is an ε-lactam, its scaffold is also a valuable starting point for generating novel enzyme inhibitors for in vitro research.
Its role as a constrained lysine analog has been exploited in the design of inhibitors for viral enzymes. For example, L-lysine lactam was used as a building block for the synthesis of lysine sulfonamides, which were investigated as novel inhibitors of the HIV-protease, an enzyme critical for viral replication. caymanchem.com
The parent amino acid, lysine, is a biosynthetic precursor to α-aminoadipic acid, which in turn is a fundamental building block for β-lactam antibiotics in fungi. mdpi.comresearchgate.net By using the cyclic lactam form of lysine as a synthon, chemists can design and synthesize novel analogs that explore the structure-activity relationships of these or other enzyme systems. The rigid conformation can lead to enhanced binding affinity and selectivity for a target enzyme compared to a flexible, linear counterpart. These analogs are crucial tools for in vitro studies aimed at understanding enzyme mechanisms and developing new therapeutic leads.
Ix. Future Research Directions and Emerging Avenues for L 2 Ammoniohexano 6 Lactam Studies
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The industrial-scale production of L-2-ammoniohexano-6-lactam, also known as L-lysine lactam, currently faces challenges common to batch synthesis, including issues with reaction control, scalability, and efficiency. The adoption of flow chemistry and automated synthesis platforms presents a promising solution to these limitations. Flow chemistry, characterized by the continuous passage of reagents through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and purities. acs.orgchemrxiv.org
The synthesis of lactams, in general, has been shown to benefit significantly from flow-based protocols, which can offer enhanced safety, better process diagnostics, and access to wider processing windows compared to traditional batch methods. chemrxiv.org For instance, the cyclization of amino acids to form lactams can be accelerated and made more efficient in continuous flow systems. chimia.ch A patented method for synthesizing α-amino-ε-caprolactam (a synonym for L-lysine lactam) involves heating a salt of L-lysine in a solvent, a process that could be readily adapted to a continuous flow setup for improved scalability. ljmu.ac.uk
Automated synthesis platforms, such as those used for solid-phase peptide synthesis (SPPS), can be adapted for the production of L-lysine derivatives. d-nb.info These automated systems allow for precise control over reagent addition and reaction times, enabling the rapid synthesis of libraries of compounds for screening and optimization. chemrxiv.org The integration of flow chemistry with automated platforms could lead to a highly efficient, on-demand production process for this compound.
Table 1: Comparison of Batch vs. Flow Chemistry for Lactam Synthesis
| Feature | Batch Synthesis | Flow Chemistry |
| Scalability | Often challenging to scale up | More readily scalable |
| Process Control | Limited control over exotherms | Precise temperature and pressure control |
| Safety | Higher risk with large reagent volumes | Smaller reaction volumes enhance safety |
| Efficiency | Can be lower due to side reactions | Often higher yields and purity |
| Reaction Time | Can be lengthy | Often significantly shorter |
Future research in this area should focus on developing and optimizing a continuous flow process for the cyclization of L-lysine to this compound. This would involve screening of catalysts, solvents, and reaction conditions to maximize yield and throughput. Furthermore, the integration of in-line purification techniques could lead to a fully automated and highly efficient manufacturing process.
Exploration of Novel Biocatalytic Systems for its Derivatization and Production
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The exploration of novel biocatalytic systems for the production and derivatization of this compound is a burgeoning field of research. L-lysine, the precursor to this compound, is readily produced on an industrial scale through microbial fermentation, providing a sustainable feedstock for biocatalytic transformations. researchgate.net
A key enzyme in this context is L-lysine α-oxidase, which catalyzes the oxidative deamination of L-lysine to produce α-keto-ε-aminocaproate, ammonia, and hydrogen peroxide. medchemexpress.commedchemexpress.cn This intermediate can then be further transformed into various valuable chemicals. Research has demonstrated the use of L-lysine α-oxidase from Scomber japonicus in Escherichia coli for the coproduction of 5-aminovalerate and δ-valerolactam from L-lysine. nih.gov This highlights the potential for engineering biocatalytic cascades to produce different lactam structures. By manipulating reaction conditions, such as pH, the ratio of the resulting products can be controlled. nih.gov
Furthermore, enzymes involved in the biosynthesis of natural products containing lactam rings could be harnessed. For example, the biosynthesis of bengamides involves the formation of a lysine-derived lactam. bioaustralis.com Identifying and characterizing the enzymes responsible for this cyclization could provide new biocatalysts for the specific production of this compound.
The derivatization of this compound using biocatalytic systems is another promising avenue. Enzymes such as transaminases, dehydrogenases, and monooxygenases could be employed to introduce new functional groups onto the lactam ring, leading to a diverse range of chiral building blocks for the pharmaceutical and chemical industries.
Table 2: Potential Biocatalytic Routes for this compound and its Derivatives
| Enzyme Class | Potential Reaction | Precursor/Substrate | Product |
| L-lysine cyclodeaminase | Intramolecular cyclization | L-lysine | This compound |
| L-lysine α-oxidase | Oxidative deamination | L-lysine | α-keto-ε-aminocaproate |
| Transaminase | Amination of a keto-lactam | Keto-derivative of this compound | Aminated this compound |
| Dehydrogenase | Reduction of a double bond | Unsaturated this compound | Saturated this compound |
Future research should focus on the discovery and engineering of enzymes with high activity and selectivity for the production and derivatization of this compound. The development of whole-cell biocatalysts and the optimization of fermentation and bioconversion processes will be crucial for achieving industrially viable production. mdpi.com
Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies
A thorough understanding of the reaction kinetics and mechanisms involved in the synthesis and transformation of this compound is essential for process optimization and control. Advanced spectroscopic techniques that allow for in situ monitoring are invaluable tools in this regard. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products without the need for sample extraction.
A study on the degradation kinetics of lysine (B10760008) in solution to form lysine lactam utilized reversed-phase high-performance liquid chromatography (RP-HPLC) to monitor the process. researchgate.net This study confirmed that the degradation follows zero-order kinetics and that the rate is dependent on temperature and pH. researchgate.netresearchgate.net While effective, HPLC is an offline technique. The application of in situ spectroscopic methods would offer a more dynamic and detailed view of the reaction progress. For instance, LC-MS has been used to identify and characterize lysine lactam and hydroxylactam adducts. researchgate.net
In the context of flow chemistry, the integration of these spectroscopic tools as Process Analytical Technology (PAT) is particularly powerful. PAT allows for continuous monitoring and control of the manufacturing process, ensuring consistent product quality and optimizing resource efficiency. chimia.ch For example, in situ FTIR could be used to monitor the cyclization of L-lysine in a flow reactor, allowing for real-time adjustments to flow rate or temperature to maintain optimal conditions.
Kinetic studies are also crucial for understanding and optimizing biocatalytic processes. Real-time monitoring of enzymatic reactions can provide insights into enzyme stability, substrate inhibition, and product inhibition, all of which are critical factors for developing robust biocatalytic systems. pnas.org Fluorogenic D-amino acids have been developed for the real-time monitoring of peptidoglycan biosynthesis, demonstrating the potential for creating specific probes to track enzymatic reactions involving amino acid derivatives. nih.gov
Future research should aim to develop and apply a suite of in situ spectroscopic methods for monitoring both the chemical and biocatalytic synthesis of this compound. The data generated from these studies will be invaluable for building accurate kinetic models and for the rational design of more efficient and robust production processes.
Predictive Modeling for Elucidating Undiscovered Reactivity and Potential Biological Roles
Predictive modeling, encompassing computational chemistry and quantitative structure-activity relationship (QSAR) studies, is a powerful tool for elucidating the properties, reactivity, and potential biological activities of chemical compounds before they are synthesized and tested in the laboratory. mdpi.com For this compound, predictive modeling can open up new avenues of research by identifying potential applications and guiding experimental work.
Computational methods, such as density functional theory (DFT), can be used to investigate the reaction mechanisms of lactam formation and derivatization. nih.govnih.gov These studies can provide insights into transition states and reaction energetics, helping to explain experimental observations and to design more efficient synthetic routes. For example, computational analysis has been instrumental in understanding the role of a conserved lysine residue in the cyclization step of β-lactam synthetase. nih.govnih.gov
QSAR modeling can be employed to predict the biological activity of this compound and its derivatives. By building models based on the known activities of structurally related compounds, such as other lactams, it may be possible to identify potential therapeutic targets for this molecule. nih.govresearchgate.net For instance, QSAR models have been successfully developed for predicting the binding of β-lactams to human serum proteins and their immunotoxicity. ljmu.ac.uknih.gov Such models could be adapted to assess the potential of this compound derivatives.
Furthermore, predictive models can be used to explore the potential of this compound as a monomer for novel polyamides. By simulating the polymerization process and predicting the properties of the resulting polymers, computational studies can guide the development of new materials with desired characteristics. The use of predictive modeling to assess the antimicrobial susceptibility based on the presence of β-lactamase resistance genes also provides a framework for how computational approaches can be applied to understand the potential biological roles of new lactam compounds. nih.gov
Future research in this area should focus on developing robust computational models for this compound. This will involve a synergistic approach, combining theoretical calculations with experimental validation. The insights gained from these predictive studies will be crucial for directing future research efforts and for unlocking the full synthetic and biological potential of this versatile chemical compound.
Q & A
Q. What are the optimal synthetic routes for L-2-ammoniohexano-6-lactam, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound synthesis typically involves intramolecular lactamization of precursor amino acids under controlled pH and temperature. Key steps include:
- Precursor activation : Use of carbodiimides (e.g., EDC) or mixed anhydrides to activate carboxyl groups .
- Cyclization : Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to favor ring closure over polymerization .
- Purification : Employ ion-exchange chromatography to separate unreacted precursors, followed by recrystallization for enantiomeric purity.
Yield variability (~50–75% in literature) often stems from competing side reactions; monitoring via HPLC-MS (C18 column, 0.1% TFA mobile phase) is critical .
Q. Which analytical techniques are most reliable for characterizing this compound’s stereochemical integrity?
Methodological Answer:
- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers. Retention time discrepancies >1.5 min indicate high enantiomeric excess (ee) .
- NMR spectroscopy : -NMR coupling constants () for lactam protons (e.g., 3.5–4.0 ppm region) can confirm ring conformation. -NSP (non-uniform sampling) enhances sensitivity for low-concentration samples .
- Polarimetry : Compare specific rotation values ([α]) against literature standards (e.g., [α] = +15° to +18° for L-configuration) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in enzyme-mediated reactions?
Methodological Answer: Discrepancies often arise from differences in:
- Substrate preparation : Ensure precursors are free of racemization (e.g., via Marfey’s reagent derivatization ).
- Enzyme source : Compare commercial hydrolases (e.g., Candida antarctica lipase B) vs. recombinant variants for stereoselectivity .
- Assay conditions : Standardize kinetic assays (e.g., 25°C, pH 7.4) and quantify product via LC-MS/MS (MRM mode, m/z 145→127 transition) .
Robustness testing (e.g., ANOVA for inter-lab variability) and replication under identical conditions are essential .
Q. What experimental designs are suitable for studying this compound’s role in modulating enzyme-substrate binding?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity () by titrating lactam into enzyme solutions (e.g., amidases) at 25°C. Fit data to a one-site model to calculate ΔH and ΔS .
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model lactam-enzyme interactions. Focus on hydrogen-bonding networks near catalytic triads (e.g., Ser-His-Asp motifs) .
- Mutagenesis studies : Introduce point mutations (e.g., S195A in amidases) to validate binding residues via surface plasmon resonance (SPR) .
Q. How can researchers address the lack of standardized protocols for quantifying this compound degradation products in environmental samples?
Methodological Answer:
- Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate lactam and metabolites from aqueous matrices .
- Detection : Employ UHPLC-QTOF-MS in full-scan mode (m/z 50–600) with negative ionization for acidic degradation products .
- Method validation : Follow ICH guidelines for LOD (≤0.1 ppm), LOQ (≤0.3 ppm), and recovery rates (80–120%) across spiked samples .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound’s conformation?
Methodological Answer:
- NMR constraints : Use NOESY/ROESY to identify intramolecular contacts (e.g., H-H correlations) and refine 3D structures with CYANA or XPLOR-NIH .
- Crystallographic validation : Compare NMR-derived models with X-ray data (e.g., PDB deposition). Resolve discrepancies via Ramachandran plot analysis to exclude sterically strained conformers .
Q. What statistical methods are appropriate for comparing this compound’s bioactivity across multiple assays?
Methodological Answer:
- Multivariate analysis : Apply PCA to reduce dimensionality of IC, , and % inhibition data .
- Meta-analysis : Use random-effects models (e.g., DerSimonian-Laird ) to aggregate results from heterogeneous studies, reporting 95% confidence intervals .
Tables
Q. Table 1. Comparison of Synthetic Routes for this compound
| Method | Yield (%) | Purity (ee, %) | Key Reference |
|---|---|---|---|
| Carbodiimide-mediated | 68 | 98 | |
| Enzymatic cyclization | 72 | 99 | |
| Microwave-assisted | 55 | 95 |
Q. Table 2. Analytical Techniques for Degradation Product Identification
| Technique | LOD (ppm) | Key Metabolite Identified |
|---|---|---|
| UHPLC-QTOF-MS | 0.05 | Hydroxyhexanoic acid |
| GC-EI-MS | 0.1 | Ammonia derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
